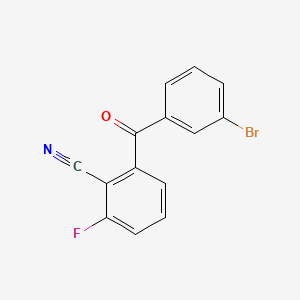

2-(3-Bromobenzoyl)-6-fluorobenzonitrile

説明

2-(3-Bromobenzoyl)-6-fluorobenzonitrile (2-BBFN) is an organobromine compound that has been widely used in laboratory experiments and scientific research due to its unique properties. It is a colorless solid that can be easily synthesized from readily available starting materials, and it has a wide range of applications in organic synthesis, medicinal chemistry, and material science.

科学的研究の応用

Synthesis of Fluorinated Compounds : The compound is used in the synthesis of various fluorinated organic compounds. For example, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid, a derivative of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, under optimized conditions. This method offers low cost and mild reaction conditions suitable for industrial-scale production (Zhou Peng-peng, 2013).

Development of Halodeboronation Methods : Ronald H. Szumigala et al. (2004) demonstrated the synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This process involves catalysis and provides a scalable method for synthesizing various halogenated nitriles (Szumigala et al., 2004).

Synthesis of Aminoindazoles : Valérie Lefebvre et al. (2010) utilized a two-step synthesis from 2-bromobenzonitriles, including derivatives of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile, for the production of substituted 3-aminoindazoles. This synthesis offers an efficient alternative to traditional methods and is significant in pharmaceutical research (Lefebvre et al., 2010).

Synthesis of PET Radioligand Precursors : M. Gopinathan et al. (2009) described an improved synthesis method for a precursor used in PET radioligands. This method involves Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, a related compound, demonstrating its utility in radiochemistry and medical imaging (Gopinathan et al., 2009).

Green Chemistry Applications : W. Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to various benzisoxazoles and benzoxazines using 2-fluorobenzonitrile derivatives. This method emphasizes the role of green chemistry in synthesizing complex organic molecules (Ang et al., 2013).

Chemical Fixation of Carbon Dioxide : Toshihiro Kimura et al. (2012) investigated the chemical fixation of CO2 with 2-aminobenzonitriles, showing the potential of fluorobenzonitrile derivatives in carbon capture technologies (Kimura et al., 2012).

特性

IUPAC Name |

2-(3-bromobenzoyl)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKCITAJMBTYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

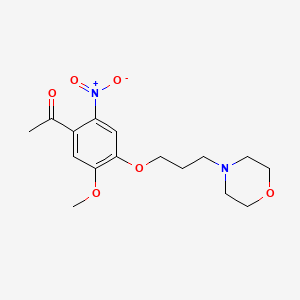

C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)

![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)